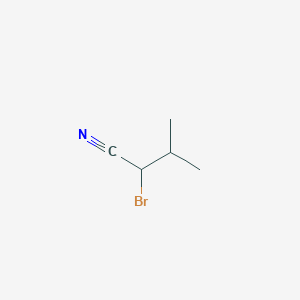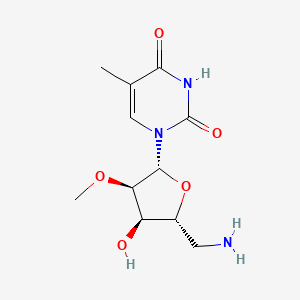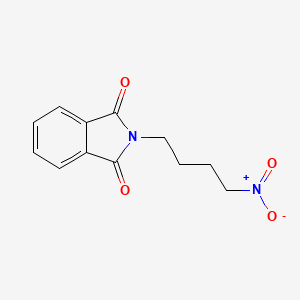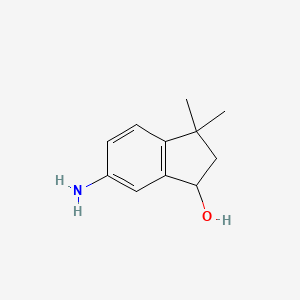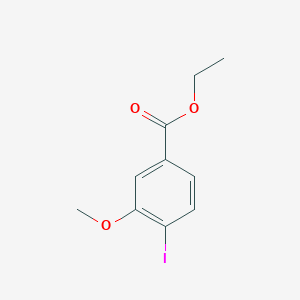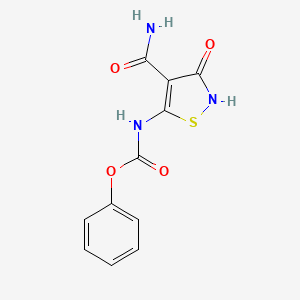
(4-CarbaMoyl-3-hydroxy-isothiazol-5-yl)-carbaMic acid phenyl ester
Vue d'ensemble
Description
(4-CarbaMoyl-3-hydroxy-isothiazol-5-yl)-carbaMic acid phenyl ester, also known as CMPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMPI is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms in its structure.
Applications De Recherche Scientifique
(4-CarbaMoyl-3-hydroxy-isothiazol-5-yl)-carbaMic acid phenyl ester has been extensively studied for its potential applications in various fields of science. One of the significant applications of this compound is in the field of medicinal chemistry. This compound has shown promising results as a potential inhibitor of various enzymes such as carbonic anhydrase, urease, and acetylcholinesterase. These enzymes are involved in various physiological processes and are considered potential targets for drug development. This compound has also shown potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of (4-CarbaMoyl-3-hydroxy-isothiazol-5-yl)-carbaMic acid phenyl ester is not well understood, but it is believed to act as an enzyme inhibitor by binding to the active site of the enzyme. The binding of this compound to the enzyme prevents the substrate from binding, thereby inhibiting the enzymatic activity. The exact mechanism of inhibition may vary depending on the type of enzyme being inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is known that this compound has the potential to inhibit various enzymes involved in physiological processes. The inhibition of these enzymes may lead to changes in physiological processes and may have therapeutic implications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of (4-CarbaMoyl-3-hydroxy-isothiazol-5-yl)-carbaMic acid phenyl ester is its ease of synthesis and high yield. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and hinder its potential applications.
Orientations Futures
There are several future directions in which (4-CarbaMoyl-3-hydroxy-isothiazol-5-yl)-carbaMic acid phenyl ester can be studied. One potential area of research is the development of this compound as a potential drug candidate for various diseases. Further studies are needed to determine the exact mechanism of action of this compound and its potential applications in drug development. Another potential area of research is the modification of this compound to improve its solubility and bioavailability. The development of new synthetic methods for this compound and its derivatives is also an area of future research.
Propriétés
IUPAC Name |
phenyl N-(4-carbamoyl-3-oxo-1,2-thiazol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c12-8(15)7-9(16)14-19-10(7)13-11(17)18-6-4-2-1-3-5-6/h1-5H,(H2,12,15)(H,13,17)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMAIHNDXWNOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=C(C(=O)NS2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



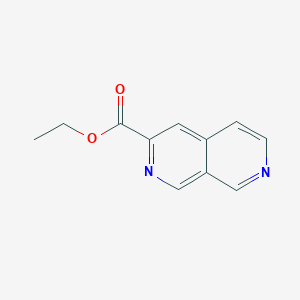
![(2S,5S)-5-(tert-Butoxycarbonylamino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic acid](/img/structure/B3255166.png)

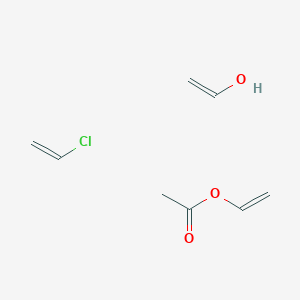
![Bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3255177.png)

